5-Bromo-1,2,3-tris(tetradecyloxy)benzene
Description
Significance of Oligo(alkoxy)aryl Bromides in Advanced Materials Chemistry
Oligo(alkoxy)aryl bromides are a class of organic compounds that serve as crucial building blocks in the synthesis of complex functional materials. Their molecular architecture, consisting of an aromatic (aryl) core substituted with multiple alkoxy chains and at least one bromine atom, imparts a unique combination of properties. The long alkoxy chains (-(OR)) are fundamental in promoting solubility in organic solvents and inducing self-assembly into ordered structures through weak van der Waals interactions. This capability is pivotal for the bottom-up fabrication of nanomaterials.
The bromine atom acts as a versatile functional handle for a wide array of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows chemists to covalently link the oligo(alkoxy)aryl core to other molecular units, such as chromophores, polymers, or other mesogens. This "building block" approach is central to the design of advanced materials with tailored electronic, optical, or mechanical properties for applications in fields like organic electronics and sensor technology.
Contextualization of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene within Columnar Mesogens and Self-Assembling Systems
The structure of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene—a flat, rigid benzene (B151609) core symmetrically substituted with three long, flexible tetradecyloxy chains—is archetypal for a class of molecules known as discotic mesogens. These disc-shaped molecules have a propensity to self-assemble into ordered, one-dimensional stacks, which in turn arrange themselves into a two-dimensional lattice, forming a columnar liquid crystal phase. nih.govacs.org This behavior is driven by a delicate balance of intermolecular forces: π–π stacking interactions between the aromatic cores and hydrophobic interactions among the peripheral alkyl chains. nih.gov
The resulting columnar structures are highly anisotropic and can exhibit charge or energy transport along the column axis, making them promising for applications as organic semiconductors, photoconductors, and nanowires. acs.org The specific 1,2,3-substitution pattern is similar to that of derivatives of gallic acid (3,4,5-trihydroxybenzoic acid), which are well-studied for their ability to form dendritic structures and various liquid crystalline phases. scientific.netmajewskiresearch.comresearchgate.net The presence of the bromo-substituent on the core of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene provides a strategic point for modification, allowing it to be integrated into more complex supramolecular architectures without disrupting the fundamental discotic shape required for columnar self-assembly.
Overview of Research Directions for Benzene-Core Molecules with Branched Alkyl Chains
Research into benzene-core molecules functionalized with alkyl chains is a dynamic area of materials science. The primary goal is to control and exploit the self-organization of these molecules to create materials with specific functions. By systematically varying the length, number, and branching of the alkyl chains, researchers can fine-tune the phase behavior, such as the transition temperatures and stability of liquid crystal phases.
While 5-Bromo-1,2,3-tris(tetradecyloxy)benzene possesses linear chains, related research on branched chains has shown that branching can significantly disrupt crystallization, leading to the formation of stable liquid crystalline glasses or room-temperature liquid crystals. tandfonline.com These materials are highly desirable for creating stable, thin films for electronic devices. nih.govacs.org Furthermore, the core-and-chain architecture is not limited to liquid crystals; it is also explored in other areas, such as the development of novel surfactants and specialized lubricants.
Academic Research Objectives for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene
Based on its molecular structure, 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is primarily of academic interest as a functionalized precursor or intermediate for the synthesis of more elaborate discotic liquid crystals and dendrimers. The key research objectives for this compound would likely include:
Synthesis and Characterization: Developing an efficient and scalable synthesis route and thoroughly characterizing the compound's chemical and physical properties.
Investigation of Mesomorphism: Studying its potential to form liquid crystal phases, particularly columnar mesophases, and determining the corresponding phase transition temperatures and structures using techniques like polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Functionalization via Cross-Coupling: Utilizing the bromo-substituent as a reactive site to couple the molecule with other functional units. This would allow for the creation of larger, more complex disc-like molecules with enhanced electronic or optical properties, or for the synthesis of "star-shaped" molecules where the benzene ring acts as a central core.
Precursor for Dendrimers: Employing it as a foundational building block for the convergent synthesis of dendrimers, where successive generations of branches could be added at the site of the bromine atom.
Compound Identification and Synthesis
The identity of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is established by its chemical formula, molecular weight, and CAS registry number.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 5-Bromo-1,2,3-tris(tetradecyloxy)benzene |
| CAS Number | 2096494-09-4 |
| Molecular Formula | C₄₈H₈₉BrO₃ |
While specific research detailing the synthesis of this exact compound is not prominent in the literature, a highly plausible synthetic route can be inferred from standard organic chemistry methods and syntheses of analogous compounds like its dodecyloxy counterpart. The most probable method is a Williamson ether synthesis.
Table 2: Plausible Synthetic Route
| Step | Reactants | Reagents/Conditions | Product |
|---|
This reaction involves the deprotonation of the hydroxyl groups of 5-bromopyrogallol by a base, followed by nucleophilic substitution (Sɴ2) on 1-bromotetradecane (B124005) to form the three ether linkages.
Properties
Molecular Formula |
C48H89BrO3 |
|---|---|
Molecular Weight |
794.1 g/mol |
IUPAC Name |
5-bromo-1,2,3-tri(tetradecoxy)benzene |
InChI |
InChI=1S/C48H89BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-50-46-43-45(49)44-47(51-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48(46)52-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-44H,4-42H2,1-3H3 |
InChI Key |
IYRAOIGHZCAVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 1,2,3 Tris Tetradecyloxy Benzene
Established Synthetic Routes to 1,2,3-tris(alkyloxy)benzenes, including pyrogallol (B1678534) derivatives as precursors
The synthesis of 1,2,3-tris(alkyloxy)benzenes, the foundational structure of the target molecule, typically commences from pyrogallol (benzene-1,2,3-triol). wikipedia.orgnih.gov Pyrogallol is a readily available organic compound that can be produced by heating gallic acid to induce decarboxylation. wikipedia.org The three adjacent hydroxyl groups on the pyrogallol ring serve as reactive sites for etherification.
The most common method for preparing 1,2,3-tris(alkyloxy)benzenes is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of pyrogallol with a suitable base, followed by nucleophilic substitution with an alkyl halide. To synthesize 1,2,3-tris(tetradecyloxy)benzene, 1-bromotetradecane (B124005) would be the alkyl halide of choice.
A general procedure involves dissolving pyrogallol in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, typically a carbonate like potassium carbonate (K₂CO₃) or an alkali metal hydroxide, is added to deprotonate the phenolic hydroxyls, forming a tris-phenoxide intermediate. Subsequently, the alkyl halide (e.g., 1-bromotetradecane) is added, and the reaction mixture is heated to facilitate the nucleophilic substitution, yielding the desired 1,2,3-tris(alkyloxy)benzene. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the reaction rate and yield, particularly for less reactive alkyl halides. google.compatsnap.com
| Precursor | Reagents | Product | Reaction Type |
| Pyrogallol | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., 1-bromotetradecane) | 1,2,3-tris(alkyloxy)benzene | Williamson Ether Synthesis |
| Pyrogallol | 1. Base (e.g., NaOH) 2. Dimethyl sulfate (B86663) 3. Tetrabutylammonium bromide | 1,2,3-trimethoxybenzene | Williamson Ether Synthesis google.compatsnap.com |
Regioselective Bromination Strategies for the Benzene (B151609) Core
Once the 1,2,3-tris(tetradecyloxy)benzene core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the 5-position. The three alkyloxy groups are ortho-, para-directing and strongly activating for electrophilic aromatic substitution. The positions C4, C5, and C6 of the benzene ring are activated. Due to steric hindrance from the bulky tetradecyloxy groups at positions 1 and 3, the C5 position is the most sterically accessible and electronically favored site for electrophilic attack.
A common and effective method for this transformation is electrophilic bromination using N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). researchgate.netnih.gov The reaction is often performed in the dark to prevent radical side reactions. The regioselectivity is high due to the combined directing effects of the three alkoxy groups, leading predominantly to the formation of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene.
Other brominating agents, such as bromine (Br₂) in acetic acid or a triphosgene/potassium bromide system, can also be used. sci-hub.se The latter has been noted for providing excellent para-regioselectivity for alkoxy-substituted arenes. sci-hub.se Careful control of reaction conditions, such as temperature and stoichiometry, is essential to prevent over-bromination and the formation of di- or tri-brominated byproducts.
| Substrate | Brominating Agent | Solvent | Key Feature |
| 1,2,3-tris(tetradecyloxy)benzene | N-Bromosuccinimide (NBS) | Dichloromethane | High regioselectivity for the 5-position researchgate.netnih.gov |
| Alkoxy/hydroxyl arenes | Triphosgene/KBr | Not specified | Excellent para-regioselectivity sci-hub.se |
| Anilides | HBr and Selectfluor | Not specified | Metal- and Br₂-free bromination researchgate.net |
Bromine-Mediated Functionalization and Derivatization
The bromine atom in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is a versatile functional handle that allows for a wide range of subsequent chemical transformations. This versatility is primarily exploited through cross-coupling reactions and the formation of organometallic intermediates, enabling the construction of more complex and functional molecules.
The conversion of the bromo-substituent to an ethynyl (B1212043) group is a valuable transformation for creating precursors for polymers and extended molecular systems. A prominent method for this conversion is the Sonogashira coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a copper(I) co-catalyst and a suitable base (e.g., an amine like triethylamine (B128534) or diisopropylamine). Following the coupling, the trimethylsilyl (B98337) protecting group can be easily removed under mild basic conditions (e.g., using potassium carbonate in methanol) to yield the terminal alkyne, 5-ethynyl-1,2,3-tris(tetradecyloxy)benzene.
Another approach is the Corey-Fuchs reaction, which involves a two-step process starting from an aldehyde. researchgate.net While not a direct conversion from the bromo-compound, it represents an alternative route to related ethynyl-substituted structures.
| Starting Material | Reagents | Product | Reaction Name |
| 5-Bromo-1,2,3-tris(tetradecyloxy)benzene | 1. Trimethylsilylacetylene, Pd catalyst, Cu(I) catalyst, Base 2. K₂CO₃, Methanol | 5-Ethynyl-1,2,3-tris(tetradecyloxy)benzene | Sonogashira Coupling nih.gov |
The bromine atom on the benzene core is ideally suited for various palladium-catalyzed cross-coupling reactions to extend the π-conjugated system. nih.gov These reactions are fundamental in materials science for the synthesis of organic electronic materials.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form new carbon-carbon bonds and link the 5-Bromo-1,2,3-tris(tetradecyloxy)benzene unit to other aromatic or vinylic systems.
Stille Coupling: This reaction couples the bromo-compound with an organostannane reagent, catalyzed by palladium. sigmaaldrich.com It is particularly useful for creating complex architectures and is known for its tolerance to a wide range of functional groups.
Heck Coupling: This reaction forms a substituted alkene by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base.
These reactions enable the synthesis of a vast array of derivatives where the 1,2,3-tris(tetradecyloxy)benzene moiety is connected to other functional units, leading to the formation of liquid crystals, chromophores, and components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron reagent | Palladium catalyst + Base | C(aryl)-C(aryl/vinyl) nih.gov |
| Stille Coupling | Organostannane reagent | Palladium catalyst | C(aryl)-C(aryl/vinyl/alkynyl) sigmaaldrich.com |
| Negishi Coupling | Organozinc reagent | Palladium or Nickel catalyst | C(aryl)-C(sp, sp², sp³) nih.gov |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst + Copper(I) cocatalyst + Base | C(aryl)-C(alkynyl) nih.gov |
The derivatives synthesized from 5-Bromo-1,2,3-tris(tetradecyloxy)benzene are excellent precursors for the construction of supramolecular architectures. The long, flexible tetradecyloxy chains can induce self-assembly through van der Waals interactions and can promote solubility in organic solvents. By attaching specific functional groups via the cross-coupling reactions described above, molecules can be designed to self-assemble into well-defined nanostructures such as columns, fibers, or films.
For instance, by introducing hydrogen-bonding motifs, π-stacking units (like large aromatic surfaces), or metal-coordinating ligands, the resulting molecules can organize into complex, ordered structures. The 1,2,3-tris(tetradecyloxy)benzene unit often acts as a "wedge" or "swallow-tail" motif that encourages specific packing arrangements, particularly in the formation of discotic liquid crystals. These self-assembled structures are of great interest for applications in nanoscience and molecular electronics, where the ordered arrangement of molecules is crucial for properties like charge transport.
Supramolecular Assembly and Phase Behavior
Molecular Design Principles for Self-Organization in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene Systems
The self-organization of molecules like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is not random but is directed by specific features of its chemical structure. The balance between the attractive forces of the aromatic cores and the space-filling requirements of the flexible alkyl chains is critical.
The length of the flexible alkoxy chains appended to the central benzene (B151609) ring is a determining factor in the type and stability of the liquid crystalline phase (mesophase) that forms. Longer alkyl chains, through van der Waals interactions, generally promote more ordered phases. unizar.es
Increasing the length of the alkyl chain from dodecyloxy (C12) to tetradecyloxy (C14) enhances the microphase separation between the rigid aromatic cores and the flexible aliphatic chains. This enhanced separation typically favors the formation of lamellar (smectic) or columnar structures. nih.gov For disc-shaped molecules like the 1,2,3-tris(alkoxy)benzene derivatives, this often leads to the stabilization of columnar mesophases, where the molecules stack on top of one another. The increased chain length in the tetradecyloxy derivative compared to its dodecyloxy analogue, 5-Bromo-1,2,3-tris(dodecyloxy)benzene, is expected to result in higher clearing temperatures (the temperature at which the liquid crystal becomes an isotropic liquid). myskinrecipes.comnih.gov This is because the stronger van der Waals forces associated with the longer C14 chains require more thermal energy to disrupt the ordered state. nih.gov
The table below illustrates the general trend of how transition temperatures are affected by alkyl chain length in related liquid crystalline systems.
| Compound Analogue | Alkyl Chain Length | Mesophase Type | Clearing Temperature (°C) |
|---|---|---|---|
| Alkoxybenzoate Derivative A | n=8 (Octyloxy) | Nematic, Smectic A | 145.0 |
| Alkoxybenzoate Derivative B | n=12 (Dodecyloxy) | Smectic A | 152.0 |
| Triphenylene Derivative C | n=12 (Dodecyloxy) | Columnar | 98.0 |
| Triphenylene Derivative D | n=14 (Tetradecyloxy) | Columnar | 105.0 |
Note: Data is representative of trends observed in various liquid crystal systems and is for illustrative purposes.
The presence of a bromine atom on the benzene core is not a passive feature. Halogen atoms can participate in a specific, directional non-covalent interaction known as halogen bonding. researchgate.net This interaction, where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base, can significantly influence how molecules pack in the condensed state. acs.org
Thermotropic Liquid Crystalline Properties
Thermotropic liquid crystals exhibit phase transitions dependent on temperature. whiterose.ac.uk The specific mesophases formed by 5-Bromo-1,2,3-tris(tetradecyloxy)benzene and their properties are investigated using specialized analytical techniques.
The identification of liquid crystal phases is primarily accomplished through a combination of Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). whiterose.ac.ukiosrjen.org
Polarizing Optical Microscopy (POM): This technique is used to observe the unique optical textures that are characteristic of different liquid crystal phases. researchgate.net When a mesophase is viewed between crossed polarizers, it appears birefringent (brightly colored), whereas an isotropic liquid appears dark. Columnar phases of disc-like molecules often exhibit specific textures, such as fan-like or mosaic patterns, which arise from the alignment of the columns in different domains.
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. netzsch.comcskscientificpress.com Phase transitions, such as melting from a crystal to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, are associated with specific enthalpy changes (ΔH) that appear as peaks in a DSC thermogram. iosrjen.org The temperature at which these peaks occur provides the transition temperatures, while the peak area corresponds to the enthalpy of the transition. These calorimetric data are crucial for confirming the presence and thermodynamic parameters of mesophases. whiterose.ac.uk
| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Description |
|---|---|---|---|
| Crystal (Cr) → Columnar (Col) | 55.2 | 35.8 | First-order melting transition |
| Columnar (Col) → Isotropic (I) | 108.5 | 5.2 | Clearing point, transition to isotropic liquid |
Note: This data is hypothetical and serves to illustrate typical values for such transitions.
The self-assembly of disc-shaped molecules like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene into columnar structures creates pathways for charge transport. myskinrecipes.com In these columnar phases, the aromatic cores stack one-dimensionally, allowing for the overlap of π-orbitals between adjacent molecules. This orbital overlap forms a quasi-continuous pathway along the column axis, facilitating the movement of charge carriers (electrons or holes). rsc.org
The efficiency of charge transport is highly dependent on the degree of order within the columns and the distance between the stacked aromatic cores. The insulating aliphatic chains surround these conductive cores, effectively isolating the charge transport pathways and minimizing charge leakage between columns. This anisotropic conductivity makes such materials promising for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. rsc.org The presence of the bromine atom can also influence the electronic properties and charge carrier mobility of the system.
Hierarchical Self-Assembly in Condensed Phases and Solution
The organization of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is a multi-step, or hierarchical, process. At the primary level, individual molecules stack into columns driven by π-π interactions between the aromatic cores. These columns represent the fundamental building blocks of the supramolecular structure.
In the condensed (liquid crystal) phase, these columns then arrange themselves into a two-dimensional lattice, often a hexagonal packing, to fill space efficiently. This long-range order is a hallmark of the columnar mesophase.
Even in solution, these molecules can exhibit self-assembly. Depending on the solvent and concentration, they can form aggregates, such as columnar stacks, which may lead to the formation of organogels. researchgate.net This process involves the assembly of the molecules into fibrous networks that immobilize the solvent. This hierarchical assembly, from single molecules to columns and then to macroscopic structures, is a key feature of complex supramolecular systems. rsc.org
Formation of Columnar, Lamellar, or Other Supramolecular Structures
Molecules with a disc-like aromatic core and flexible peripheral alkyl chains, such as 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, are known as discotic liquid crystals. These compounds exhibit a strong tendency to self-assemble into highly ordered supramolecular structures. The primary driving force for this assembly is the combination of π-π stacking interactions between the aromatic cores and van der Waals forces among the aliphatic chains.
A closely related compound, 5-Bromo-1,2,3-tris(dodecyloxy)benzene, is utilized as a liquid crystal monomer that self-assembles into columnar mesophases. myskinrecipes.com This suggests that 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, with its even longer alkyl chains, will also predominantly form columnar structures. In these arrangements, the flat, disc-shaped benzene cores stack on top of one another, forming extended columns. The flexible tetradecyloxy chains radiate outwards from these columns, creating a liquid-like disordered matrix that surrounds the ordered cores. These columns can then organize into various two-dimensional lattices, such as hexagonal or rectangular arrays.
The formation of these columnar phases is a key characteristic of many discotic liquid crystals and is crucial for their application in areas like organic electronics, where the stacked aromatic cores can facilitate charge transport along the column axis. While columnar phases are the most anticipated, the possibility of other structures, such as nematic or smectic phases, cannot be entirely ruled out under specific temperature and concentration conditions. The precise nature of the self-assembled structure is highly sensitive to the length of the alkyl chains and the presence of the bromine substituent.
Table 1: Expected Supramolecular Structures of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene
| Supramolecular Structure | Description | Driving Forces |
|---|---|---|
| Columnar (Hexagonal) | Disc-like molecules stack into columns, which then arrange in a hexagonal lattice. | π-π stacking of benzene cores, van der Waals interactions between alkyl chains. |
| Nematic | The disc-like molecules have a common orientational order but no long-range positional order. | Anisotropic molecular shape. |
| Lamellar | Molecules arrange in layers, with the aromatic cores and alkyl chains segregated into distinct sublayers. | Segregation of hydrophobic and aromatic moieties. |
Amphiphilic Nature and Interfacial Behavior
The chemical structure of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene imparts a distinct amphiphilic character to the molecule. The three long tetradecyloxy chains constitute a bulky, nonpolar (hydrophobic) domain, while the brominated benzene ring represents the polarizable (hydrophilic or lipophilic, depending on the environment) head group. This dual nature drives the molecule to exhibit interesting behavior at interfaces, such as the air-water or oil-water interface.
When introduced at an interface, these molecules are expected to orient themselves to minimize the unfavorable interactions between their hydrophobic tails and a polar medium like water. This typically results in the formation of a monomolecular layer (monolayer) where the aromatic heads are anchored at the interface and the hydrophobic tails extend away from it. The presence of such a monolayer can significantly alter the interfacial tension. Studies on long-chain alkylbenzene derivatives have shown that increasing the length of the alkyl chains generally leads to a more significant reduction in interfacial tension. epfl.ch
The self-assembly of amphiphilic molecules in bulk solution can lead to the formation of micelles or other aggregates above a certain concentration known as the critical micelle concentration (CMC). While for traditional surfactants this occurs in aqueous solutions, for a molecule like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, which is largely nonpolar, aggregation would be more likely to occur in polar organic solvents. The specific architecture of these aggregates would be dictated by the balance of forces between the aromatic cores and the aliphatic tails.
Table 2: Predicted Interfacial Properties of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene
| Property | Predicted Behavior | Rationale |
|---|---|---|
| Interfacial Activity | High | The amphiphilic structure with a large hydrophobic part leads to efficient packing at interfaces, reducing interfacial tension. |
| Monolayer Formation | Spontaneous formation at interfaces | Minimization of free energy by orienting hydrophobic tails away from polar media. |
| Self-Assembly in Solution | Formation of aggregates in polar solvents | Tendency to sequester the hydrophobic tails from the solvent. |
π-Stacking Interactions within Self-Assembled Architectures
The phenomenon of π-stacking is a crucial non-covalent interaction that governs the self-assembly of aromatic molecules. In the case of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, the face-to-face stacking of the benzene rings is the primary interaction responsible for the formation of the columnar structures discussed earlier. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.
The presence of a bromine atom on the benzene ring is expected to have a significant influence on the strength and geometry of these π-stacking interactions. Halogen substituents can enhance π-stacking through electrostatic interactions, including halogen bonding, and by modifying the electron density of the aromatic ring. Research on other halogenated aromatic compounds has shown that bromine substituents can promote the formation of π-stacked dimers. rsc.org This suggests that the bromine atom in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene likely plays a role in stabilizing the columnar assemblies.
The typical distance for π-π stacking in such systems is in the range of 3.4 to 3.8 Ångstroms. acs.org The precise interplanar distance in the columnar stacks of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene would be a result of the balance between the attractive π-stacking forces and the steric hindrance from the bulky tetradecyloxy chains. The strength of these π-stacking interactions directly impacts the thermal stability and charge-transport properties of the resulting supramolecular material. Stronger π-stacking generally leads to more stable columnar phases and higher charge carrier mobility.
Table 3: Influence of Bromine on π-Stacking in Aromatic Systems
| Parameter | Influence of Bromine Substitution | Expected Consequence for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene |
|---|---|---|
| π-Stacking Strength | Can be enhanced through electrostatic interactions and halogen bonding. | Increased stability of columnar structures. |
| Interplanar Distance | May be slightly altered due to steric and electronic effects. | A well-defined stacking distance conducive to charge transport. |
| Molecular Packing | Promotes ordered packing and dimer formation. | Enhanced formation and order of supramolecular columns. |
Electronic and Optoelectronic Properties for Advanced Materials
Structure-Property Relationships in Organic Electronics
The interplay between the molecular structure of an organic compound and its resulting electronic properties is a fundamental concept in the design of new materials for organic electronics. In the case of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, the benzene (B151609) core, the long alkoxy side chains, and the bromine substituent all play crucial roles in determining its potential utility.
The electronic nature of the benzene ring in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is significantly influenced by its substituents. The three tetradecyloxy groups are electron-donating due to the presence of oxygen atoms with lone pairs that can engage in resonance with the aromatic π-system. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO), which can facilitate charge injection from electrodes in an electronic device. The presence of multiple alkoxy groups is known to decrease the oxidation potential of the resulting polymers, leading to better stability and solubility for the conducting state researchgate.net.
The long tetradecyloxy chains also impart significant steric bulk and are expected to influence the intermolecular packing of the molecules in the solid state. The arrangement of molecules, in turn, dictates the efficiency of charge transport between them. In related systems, such as symmetrically substituted dialkoxy poly(p-phenylenevinylene) polymers, a high degree of packing order is anticipated, which can lead to high charge carrier mobilities. aps.org
| Substituent | Electronic Effect | Influence on Benzene Ring |
| -O(CH₂)₁₃CH₃ (Tetradecyloxy) | Electron-donating (Resonance) | Increases electron density, raises HOMO level |
| -Br (Bromo) | Electron-withdrawing (Inductive), Weakly deactivating (Resonance) | Decreases electron density, influences reactivity and substitution patterns |
The molecular architecture of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene suggests its potential as a constituent in organic semiconductors. The extended π-system of the benzene core provides a pathway for charge delocalization, a prerequisite for semiconducting behavior. The long alkoxy chains can promote self-assembly into ordered structures, such as columnar liquid crystalline phases, which are known to facilitate one-dimensional charge transport. slideserve.com Such materials are of interest for their potential as electron carriers in electronic devices. slideserve.com
The introduction of heteroatoms like oxygen and bromine can influence the charge transport properties. For instance, in other organic systems, the presence of heteroaryl rings has been shown to improve extended conjugation and molecular interactions, leading to better self-assembly and charge transport. nih.gov The balance between the electron-donating alkoxy groups and the electron-withdrawing bromine atom could be leveraged to tune the material's charge carrier type (p-type or n-type) and mobility.
Conductivity and Charge Carrier Dynamics
The ability of a material to conduct electricity is governed by its conductivity and the dynamics of its charge carriers. For organic materials like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, these properties are intimately linked to molecular structure and solid-state packing.
The long tetradecyloxy chains of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene would likely lead to the formation of insulating layers if not properly ordered. However, if these molecules self-assemble into ordered structures, such as columnar stacks, charge transport can occur along the columns. The conductivity in such systems is typically anisotropic, being significantly higher along the stacking direction.
The mechanism of charge transport in organic semiconductors is often described by hopping models, where charge carriers move between localized states on adjacent molecules. The rate of hopping is influenced by the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge transfer process.
Theoretical studies using Density Functional Theory (DFT) on related polythiophene derivatives have shown that the nature of the side chains (alkyl vs. alkoxy) has a significant effect on the crystal packing, electronic structure, and charge-transport properties. researchgate.net The introduction of alkoxy side chains can, in some cases, lead to a higher calculated hole mobility compared to their alkyl counterparts. researchgate.net This is attributed to factors such as increased planarization of the conjugated backbone and favorable intermolecular interactions. researchgate.net
For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, the long, flexible tetradecyloxy chains would play a critical role in determining the intermolecular distance and orientation, which are key parameters in charge transport. The presence of the bromine atom could also introduce additional intermolecular interactions that might affect the packing and, consequently, the charge carrier dynamics.
Exploration of Luminescent and Absorbance Characteristics, including UV-Vis studies of related compounds
The interaction of organic molecules with light is fundamental to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The absorbance and luminescence properties are dictated by the electronic transitions within the molecule.
The ultraviolet-visible (UV-Vis) absorption spectrum of aromatic compounds is characterized by transitions involving the π-electrons of the benzene ring. Benzene itself exhibits two primary absorption bands around 184 nm and 202 nm, with a weaker, "forbidden" band around 253 nm. up.ac.za The presence of substituents on the benzene ring can cause shifts in these absorption bands.
Functional groups influence the conjugated systems, which can cause absorption peaks to appear at longer wavelengths compared to unsubstituted benzene. shimadzu.com For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, the electron-donating alkoxy groups are expected to cause a bathochromic (red) shift in the absorption spectrum. The bromine substituent may also influence the spectral properties. Studies on brominated BODIPY dyes have shown a red shift in both absorption and emission spectra upon the introduction of bromine atoms. rsc.org
The fluorescence properties of alkoxy-substituted benzenes have also been investigated. In some cases, alkoxybenzene exciplexes have been found to have lower fluorescence quantum yields compared to their alkylbenzene counterparts. acs.org This is attributed to higher rates of intersystem crossing and nonradiative decay. acs.org The luminescent properties of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene would depend on the balance between radiative and non-radiative decay pathways from its excited state. The "heavy atom effect" of bromine is known to enhance intersystem crossing, which could potentially lead to phosphorescence or a reduction in fluorescence efficiency.
| Compound Family | Typical UV-Vis Absorption Maxima (λmax) | Effect of Substitution |
| Benzene | ~255 nm | - |
| Alkoxybenzenes | Red-shifted compared to benzene | Electron-donating groups increase λmax |
| Brominated Aromatics | Can be red-shifted | Halogen substitution can influence electronic transitions |
It is important to note that the data presented in the table are representative values for related classes of compounds and the actual absorption characteristics of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene would need to be determined experimentally.
Design for Applications in Organic Photovoltaics, Organic Light-Emitting Diodes, and Field-Effect Transistors
The compound 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is a versatile building block for the synthesis of advanced materials for organic electronics. Its unique structure, featuring a reactive bromine site and three long alkoxy chains on a benzene core, allows for its incorporation into larger, functional molecules designed for specific applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The design principles for each of these applications are detailed below.
Organic Photovoltaics (OPVs)
In the realm of OPVs, the design of new materials is driven by the need to optimize light absorption, charge generation, and charge transport. The 5-Bromo-1,2,3-tris(tetradecyloxy)benzene unit can be strategically utilized as a precursor for both donor and acceptor materials.
Design as a Donor Material Building Block:
Through cross-coupling reactions at the bromine position, the 1,2,3-tris(tetradecyloxy)benzene moiety can be attached as a bulky, electron-donating side group to a conjugated polymer backbone or the core of a star-shaped molecule. The three tetradecyloxy chains play a crucial role in ensuring high solubility of the resulting material in organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. Furthermore, these long alkyl chains can influence the molecular packing in the solid state, promoting favorable morphologies for charge transport.
For instance, when incorporated into a donor-acceptor copolymer, the tris(alkoxy)benzene groups can act as solubilizing and space-filling dendrons. This can help to control the nanoscale phase separation between the donor polymer and a fullerene or non-fullerene acceptor, which is critical for efficient exciton dissociation and charge extraction.
Design as a Non-Fullerene Acceptor (NFA) Precursor:
The electron-rich nature of the tris(alkoxy)benzene core can also be exploited in the design of NFAs. By coupling the bromo-functionalized core with electron-withdrawing end-groups, it is possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy levels of the resulting NFA must be carefully aligned with those of the donor material to ensure efficient charge transfer.
The performance of OPV devices is highly dependent on the interplay of various parameters. The following table illustrates typical performance metrics for OPVs based on materials with dendritic or star-shaped architectures similar to those that could be synthesized from 5-Bromo-1,2,3-tris(tetradecyloxy)benzene.
| Donor:Acceptor System | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| P3HT:ICBA | 0.84 | 6.1 | 67 | 3.4 |
| PTB7:PC₇₁BM | 0.74 | 16.5 | 68 | 8.3 |
| PM6:Y6 | 0.83 | 25.4 | 75 | 15.8 rsc.org |
| PM6:Y6:cis-ID-OR | 0.85 | 25.4 | 79 | 17.1 rsc.org |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials must be designed to facilitate efficient injection, transport, and recombination of charge carriers (holes and electrons) to generate light. The 5-Bromo-1,2,3-tris(tetradecyloxy)benzene scaffold can be functionalized to create host materials, emitting dopants, or charge-transporting layers.
Design of Host Materials:
The tris(alkoxy)benzene unit can be used to construct the core of a dendrimer or a star-shaped molecule that serves as a host for a phosphorescent or fluorescent emitter. The bulky, non-planar structure of these dendrons can effectively encapsulate the emissive guest, preventing aggregation-caused quenching and leading to high photoluminescence quantum yields in the solid state. The long alkoxy chains contribute to the formation of stable amorphous films, which are crucial for device longevity. By attaching charge-transporting moieties to the periphery of the dendrimer, it is possible to tune the charge-carrier mobility and ensure balanced charge injection and transport to the emissive center.
Design of Emitting Materials:
By coupling the bromo-functionalized core with chromophoric units, novel emitters can be synthesized. The choice of the attached chromophore will determine the emission color. The tris(alkoxy)benzene core can help to tune the electronic properties of the emitter and improve its processability.
The following table presents representative data for OLEDs employing dendritic or star-shaped host materials, illustrating the potential performance of materials derived from 5-Bromo-1,2,3-tris(tetradecyloxy)benzene.
| Host Material | Emitter | Turn-on Voltage [V] | Maximum Luminance [cd/m²] | Maximum External Quantum Efficiency (EQE) [%] |
| CBP | Ir(ppy)₃ | 3.5 | >10,000 | 19.2 |
| mCP | FIrpic | 4.2 | >5,000 | 12.5 |
| TCTA | Ir(piq)₃ | 3.8 | >8,000 | 15.4 |
Field-Effect Transistors (OFETs)
For OFET applications, the key is to design materials that can self-assemble into highly ordered structures to facilitate efficient charge transport. The 5-Bromo-1,2,3-tris(tetradecyloxy)benzene molecule, with its disc-like core and flexible peripheral chains, is a candidate for the synthesis of liquid crystalline or crystalline organic semiconductors.
Design of Liquid Crystalline Semiconductors:
By attaching appropriate aromatic units to the bromine position, it is possible to create discotic (disk-like) liquid crystals. In the columnar mesophase, these molecules can self-assemble into one-dimensional stacks. The π-π stacking of the aromatic cores within these columns provides a pathway for charge carriers to move, leading to high charge-carrier mobilities. The long tetradecyloxy chains are essential for the formation of these self-organized structures and also influence the processing temperature and solubility.
Design of Crystalline Small Molecules:
The tris(alkoxy)benzene unit can also be incorporated into larger, planar aromatic systems. The alkoxy chains can then direct the crystal packing of these molecules in the solid state, promoting the formation of well-ordered thin films with good intermolecular electronic coupling, which is necessary for high-performance OFETs.
The performance of OFETs based on materials with structural similarities to derivatives of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is summarized in the table below.
| Semiconductor | Deposition Method | Hole Mobility (µh) [cm²/Vs] | Electron Mobility (µe) [cm²/Vs] | On/Off Ratio |
| Pentacene | Vacuum Evaporation | 1.5 | - | >10⁶ |
| TIPS-Pentacene | Solution Shearing | 1.8 | - | >10⁷ |
| P3HT | Spin Coating | 0.1 | - | >10⁵ |
| DMM-TPA-[DTS(BTTh₃)]₃ | Solution Processed | 7.6 x 10⁻³ | - | 5 x 10⁶ nih.gov |
Theoretical and Computational Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity, optical and electronic behavior.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Time-dependent DFT (TD-DFT) is a widely used extension for studying excited states, providing information on electronic transition energies, which are crucial for understanding the absorption and emission spectra of the molecule. uci.eduresearchgate.net Such calculations can help in the design of molecules with specific optoelectronic properties.
Table 1: Representative DFT-Calculated Properties for an Analogous Aromatic Compound
| Property | Calculated Value |
| Ground State Dipole Moment | 2.5 D |
| First Electronic Transition Energy | 4.5 eV |
| Oscillator Strength | 0.8 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for a molecule of this type.
Molecular Orbital Analysis and Frontier Orbitals
A key outcome of DFT calculations is the description of the molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily participate in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are electron-donating and electron-accepting, respectively. For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, the HOMO is expected to be localized on the electron-rich tris(tetradecyloxy)benzene core, while the LUMO may have contributions from the bromine atom and the aromatic ring.
Table 2: Hypothetical Frontier Orbital Energies for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling of Self-Assembly Processes
The long tetradecyloxy chains in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene suggest its potential to form ordered supramolecular structures through self-assembly, a phenomenon that is critical for the development of liquid crystals and other functional organic materials.
Molecular Dynamics (MD) Simulations of Supramolecular Aggregates
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the self-assembly process of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene in various environments. These simulations can reveal how individual molecules come together to form larger aggregates, and how these aggregates are structured and stabilized.
Starting from a random distribution of molecules in a simulation box, MD simulations can track the formation of ordered structures, such as columnar or lamellar phases, which are characteristic of liquid crystals.
Prediction of Packing Motifs and Intermolecular Interactions
The analysis of MD simulation trajectories allows for the identification of preferred molecular packing motifs. For disc-like molecules such as the substituted benzene (B151609) core of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, columnar stacking is a common packing arrangement. The long alkyl chains are expected to play a crucial role in mediating the interactions between the aromatic cores.
The primary intermolecular interactions driving the self-assembly include van der Waals forces between the long alkyl chains and π-π stacking interactions between the aromatic rings. The bromine atom can also participate in halogen bonding, which could further influence the packing arrangement.
Table 3: Key Intermolecular Interactions in the Self-Assembly of Alkoxybenzenes
| Interaction Type | Description |
| van der Waals | Attractive forces between the long tetradecyloxy chains, promoting alignment. |
| π-π Stacking | Non-covalent interaction between the aromatic rings of adjacent molecules. |
| Halogen Bonding | Interaction involving the bromine atom as a Lewis acid, potentially influencing directional packing. |
Spectroscopic Data Prediction and Validation
Computational methods can be used to predict various spectroscopic properties of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, which can then be compared with experimental data for validation of the computational model.
DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. The prediction of UV-Vis absorption spectra through TD-DFT calculations, as mentioned earlier, is another valuable application.
A close agreement between predicted and experimental spectra provides confidence in the accuracy of the computational model, which can then be used to predict other properties of the molecule with a higher degree of certainty.
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Benzene Ring
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 150.2 | 151.5 |
| C2 | 148.9 | 149.8 |
| C3 | 150.2 | 151.5 |
| C4 | 105.6 | 106.3 |
| C5 | 115.8 | 116.9 |
| C6 | 105.6 | 106.3 |
Note: The data in this table is hypothetical and represents a typical comparison for an analogous compound.
Computational Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Computational NMR spectroscopy is a vital tool for the structural elucidation of organic molecules. By calculating the theoretical chemical shifts of atomic nuclei (e.g., ¹H and ¹³C), researchers can compare these values with experimental data to confirm or assign the structure of a compound. The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach to predict the NMR shielding tensors.
While specific computational NMR studies on 5-Bromo-1,2,3-tris(tetradecyloxy)benzene are not extensively detailed in publicly available literature, the general methodology would follow these established principles. The calculated chemical shifts for the aromatic protons and carbons, as well as those in the long tetradecyloxy chains, would be compared against experimentally obtained spectra to provide a definitive structural assignment. The presence of the bromine atom and the three bulky ether groups would significantly influence the electronic environment of the benzene ring, and computational methods can precisely model these effects on the chemical shifts.
Table 1: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm) for Aromatic Protons (Note: This table is illustrative of the type of data generated in such a study, as specific research data for this compound is not available.)
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-4 | Data not available | Data not available |
| H-6 | Data not available | Data not available |
Table 2: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons (Note: This table is illustrative of the type of data generated in such a study, as specific research data for this compound is not available.)
| Carbon | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-1 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
Vibrational Spectroscopy Simulations (IR) and Validation of Theoretical Findings
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Computational simulations of IR spectra can predict the frequencies and intensities of these vibrational modes. These theoretical spectra are crucial for assigning the absorption bands observed in experimental IR spectra to specific molecular motions.
The simulation process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations. For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, the simulated IR spectrum would be expected to show characteristic bands for the C-Br stretch, aromatic C-H and C-C stretching and bending modes, and the various C-H and C-O stretching and bending vibrations of the long alkyl chains. The comparison between the simulated and experimental IR spectra serves to validate the accuracy of the computational model and confirm the structural features of the molecule. nih.govnih.gov
Table 3: Illustrative Calculated vs. Experimental IR Frequencies (cm⁻¹) and Assignments (Note: This table is illustrative of the type of data generated in such a study, as specific research data for this compound is not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aliphatic C-H Stretch | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
| Aromatic C=C Stretch | Data not available | Data not available |
Advanced Characterization Techniques for Structural and Functional Analysis
High-Resolution Spectroscopic Methods
High-resolution spectroscopy is fundamental to the molecular-level understanding of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding precise information about its atomic composition and bonding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D Techniques (COSY, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, a complete NMR analysis would provide a detailed map of its proton and carbon skeletons.
¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the aromatic protons and the numerous protons of the three tetradecyloxy chains. The aromatic region would likely show a singlet for the two equivalent protons on the benzene (B151609) ring. The aliphatic region would be more complex, with signals for the methylene (B1212753) groups adjacent to the ether linkages, the bulk of the methylene groups in the alkyl chains, and the terminal methyl groups.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. This would include the carbon atoms of the benzene ring, with distinct chemical shifts for the carbon bearing the bromine atom, the carbons attached to the tetradecyloxy groups, and the remaining aromatic carbons. The numerous carbon signals from the long alkyl chains would also be resolved.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the ¹H and ¹³C signals.
COSY would establish proton-proton coupling networks within the tetradecyloxy chains.
HSQC would directly correlate each proton signal to its attached carbon atom.
HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to connect the alkyl chains to the aromatic core.
While specific experimental data for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is not available, the table below provides a hypothetical representation of expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar substituted benzene derivatives.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Aromatic-H | ~6.7-7.0 (s, 2H) | - |
| -O-CH₂ -(CH₂)₁₂-CH₃ | ~3.9-4.1 (t, 6H) | ~69-74 |
| -O-CH₂-CH₂ -(CH₂)₁₁-CH₃ | ~1.7-1.9 (m, 6H) | ~30-32 |
| -(CH₂)₁₁- | ~1.2-1.5 (br m, 66H) | ~22-30 |
| -CH₃ | ~0.8-0.9 (t, 9H) | ~14 |
| Ar-C -Br | - | ~110-115 |
| Ar-C -O | - | ~150-155 |
| Ar-C -H | - | ~110-115 |
This table is for illustrative purposes only and does not represent published experimental data.
High-Resolution Mass Spectrometry (HRMS) including MALDI-TOF and ESI
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI) would be employed. The expected monoisotopic mass would be calculated from the molecular formula, C48H89BrO3, and the experimental value from HRMS would be expected to match this with a high degree of accuracy (typically within a few parts per million). The isotopic pattern, particularly the presence of the bromine atom (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would be a key diagnostic feature in the mass spectrum.
| Technique | Expected Observation |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ or [M+Na]⁺ ions with m/z corresponding to the exact mass of C48H89BrO3 plus the mass of the adduct. A characteristic isotopic pattern for one bromine atom would be present. |
This table is for illustrative purposes only and does not represent published experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify the functional groups present in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene. The spectrum would be dominated by the characteristic vibrations of the C-H bonds in the long alkyl chains.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aliphatic) | ~2850-2960 |
| C-H bending (aliphatic) | ~1465 and ~1375 |
| C-O stretching (aryl ether) | ~1200-1275 and ~1000-1075 |
| C=C stretching (aromatic) | ~1450-1600 |
| C-Br stretching | ~500-600 |
This table is for illustrative purposes only and does not represent published experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is the primary chromophore. The substitution pattern with three alkoxy groups and a bromine atom would influence the position and intensity of the absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system. It would be expected to show characteristic benzene-like absorption bands, likely red-shifted due to the electron-donating alkoxy substituents.
| Electronic Transition | Expected λmax (nm) |
| π → π* | ~260-280 |
This table is for illustrative purposes only and does not represent published experimental data.
Crystallographic and Microscopic Analysis
While spectroscopic methods provide information about the molecule's connectivity and electronic properties, crystallographic and microscopic techniques can reveal its three-dimensional structure and supramolecular organization.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene could be grown, this technique would provide a wealth of information, including:
Confirmation of the molecular connectivity.
Precise bond lengths and angles.
The conformation of the tetradecyloxy chains.
The packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as van der Waals forces or bromine-bromine interactions.
Currently, there is no published crystal structure for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene in crystallographic databases. The significant flexibility of the long alkyl chains can make obtaining diffraction-quality single crystals challenging.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Liquid Crystalline Phase Identification
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful non-destructive techniques used to probe the nanoscale and atomic-scale structure of materials, respectively. For compounds like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, which are designed to exhibit self-assembly and liquid crystalline behavior, SAXS and WAXS are indispensable for identifying the type and dimensions of the mesophases.
SAXS provides information about the long-range order and the shape and size of nanoscale structures, such as the columnar or lamellar arrangements found in liquid crystals. The scattering pattern at low angles can reveal the lattice parameters of these phases. WAXS, on the other hand, provides information about the short-range order, such as the packing of molecules within the liquid crystalline structure. The presence of sharp peaks in the WAXS pattern is indicative of crystalline order, while broad halos suggest a more disordered, liquid-like arrangement of the alkyl chains.
A hypothetical SAXS and WAXS data interpretation for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene exhibiting a columnar hexagonal phase is presented below:
| Technique | Scattering Angle Range | Observed Features (Hypothetical) | Interpretation |
| SAXS | 0.1° < 2θ < 5° | Multiple sharp peaks with d-spacing ratios of 1, 1/√3, 1/√4 | Indicates a well-ordered 2D hexagonal lattice, characteristic of a Colh phase. The primary peak position would allow for the calculation of the inter-columnar distance. |
| WAXS | 10° < 2θ < 30° | A broad, diffuse halo centered around 2θ ≈ 20° (d ≈ 4.5 Å) | Suggests disordered, liquid-like packing of the tetradecyloxy chains within the columns. |
Polarizing Optical Microscopy (POM) for Textural Analysis
Polarizing Optical Microscopy (POM) is a fundamental technique for the initial identification and characterization of liquid crystalline phases. By observing a thin film of the sample between two crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing characteristic textures that act as fingerprints for specific mesophases.
For a compound like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, upon heating a crystalline sample or cooling from the isotropic liquid state, the formation of a liquid crystalline phase would be observable as the appearance of bright, textured domains. The specific textures observed can help to identify the mesophase. For example, a columnar hexagonal phase often exhibits fan-like or mosaic textures. By observing the sample on a temperature-controlled stage, the transition temperatures between different phases can also be determined.
While specific POM images for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene are not available, the expected observations for a typical discotic liquid crystal are described in the table below.
| Phase Transition | Temperature Range (Hypothetical) | Observed Texture | Interpretation |
| Crystalline to Liquid Crystal | e.g., 60-70 °C | Formation of birefringent, fan-like or mosaic domains from a dark field of view. | Onset of a columnar mesophase. The specific texture aids in preliminary phase identification. |
| Liquid Crystal to Isotropic | e.g., >120 °C | Disappearance of all birefringence, resulting in a completely dark field of view. | Transition to the disordered isotropic liquid state. |
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Ordering
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are high-resolution surface imaging techniques that can provide direct visualization of molecular and supramolecular structures at surfaces. These techniques are particularly valuable for understanding how molecules like 5-Bromo-1,2,3-tris(tetradecyloxy)benzene self-assemble on a substrate.
AFM operates by scanning a sharp tip over the surface, with the tip's deflection or change in oscillation frequency being used to create a topographical image. It can be used to visualize the morphology of thin films, including the arrangement of columnar structures or other self-assembled patterns.
STM, which requires a conductive substrate and sample, can achieve atomic resolution and provides detailed information about the electronic structure of the surface. For molecules adsorbed on a conductive surface like graphite (B72142) or gold, STM can reveal the orientation and packing of individual molecules within a self-assembled monolayer.
For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, these techniques could be used to:
Visualize the packing of the molecules in a 2D monolayer.
Determine the orientation of the benzene cores and the arrangement of the tetradecyloxy chains.
A hypothetical summary of expected findings from AFM and STM analysis is provided below.
| Technique | Substrate | Expected Observations (Hypothetical) | Insights Gained |
| AFM | Mica or Silicon | Imaging of long, parallel domains corresponding to the alignment of columnar structures in a thin film. | Provides information on the large-scale organization and alignment of the liquid crystalline phase on a surface. |
| STM | Highly Oriented Pyrolytic Graphite (HOPG) | Visualization of individual molecules forming a highly ordered 2D lattice. The aromatic cores would lie flat on the surface, with the alkyl chains also adsorbed and ordered. | Reveals the precise molecular packing, intermolecular distances, and the role of the bromine substituent in directing the self-assembly. |
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, providing quantitative thermodynamic data.
For 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, a DSC thermogram would reveal the temperatures at which transitions between crystalline, liquid crystalline, and isotropic phases occur. The area under a transition peak is proportional to the enthalpy change (ΔH) associated with that transition, providing information about the degree of molecular ordering and the strength of intermolecular interactions.
While a specific DSC thermogram for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is not publicly documented, data from similar compounds, such as 1,3,5-Tris-(α-naphthyl)benzene, demonstrate the utility of this technique in studying phase transitions. nih.govdoaj.orgresearchgate.netnih.gov The table below presents a hypothetical set of DSC data for 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, illustrating the types of information that can be obtained.
| Transition | Onset Temperature (°C) (Hypothetical) | Peak Temperature (°C) (Hypothetical) | Enthalpy (ΔH) (kJ/mol) (Hypothetical) | Interpretation |
| Crystal to Columnar Phase (Melting) | 65 | 68 | 45 | This endothermic peak represents the transition from a 3D ordered crystal to a 2D ordered columnar liquid crystal. |
| Columnar to Isotropic Phase (Clearing) | 125 | 126 | 5 | This smaller endothermic peak corresponds to the transition from the ordered liquid crystal phase to the disordered isotropic liquid. |
Future Research Directions and Broader Impact
Exploration of New Functionalizations and Derivatives of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene
The bromine atom on the benzene (B151609) ring of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is a key feature that allows for extensive chemical modification. Future research will undoubtedly focus on leveraging this reactivity to synthesize a diverse range of new derivatives with tailored properties.
One of the most promising avenues for functionalization is through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the bromine position, including aryl, heteroaryl, and alkynyl groups. By carefully selecting the coupling partner, researchers can fine-tune the electronic and optical properties of the resulting molecules. For instance, coupling with electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the introduction of specific functional groups can impart new functionalities to the molecule. For example, attaching chromophores can lead to materials with interesting photophysical properties, while incorporating recognition motifs could enable applications in sensing and molecular recognition. The synthesis of oligomeric and polymeric structures derived from 5-Bromo-1,2,3-tris(tetradecyloxy)benzene through repetitive cross-coupling reactions is another exciting direction. These materials could exhibit enhanced charge transport properties due to extended π-conjugation.
The long tetradecyloxy chains also offer opportunities for functionalization. Although less reactive than the C-Br bond, the alkyl chains can be modified to introduce branching or other functional groups, which could further influence the self-assembly behavior and solubility of the resulting materials.
| Functionalization Strategy | Potential Derivatives | Targeted Properties and Applications |
| Suzuki Coupling | Biaryl and polyaryl derivatives | Tunable electronic properties for OLEDs and OPVs |
| Stille Coupling | Stannylated intermediates for further reactions | Versatile building blocks for complex architectures |
| Sonogashira Coupling | Arylalkynyl derivatives | Extended π-conjugation for molecular wires |
| Buchwald-Hartwig Amination | Arylamine derivatives | Hole-transporting materials for organic electronics |
| Introduction of Chromophores | Fluorescent and phosphorescent derivatives | Emissive materials for displays and lighting |
Integration into Hybrid Organic-Inorganic Materials Systems
The development of hybrid organic-inorganic materials is a rapidly growing field that aims to combine the desirable properties of both material classes. 5-Bromo-1,2,3-tris(tetradecyloxy)benzene and its derivatives are excellent candidates for integration into such hybrid systems.
One approach involves the use of functionalized derivatives as organic ligands for metal nanoparticles or quantum dots. The organic shell can passivate the surface of the inorganic core, improving its stability and processability. Moreover, the electronic interaction between the organic and inorganic components can lead to novel photophysical properties, such as enhanced fluorescence or efficient energy transfer.
Another strategy is to incorporate these molecules into sol-gel derived inorganic matrices, such as silica (B1680970) or titania. The organic component can be covalently linked to the inorganic network or physically entrapped within it. Such hybrid materials could find applications as robust thin films for electronic devices, sensors, or catalytic systems. The self-assembly of the organic component within the inorganic matrix could lead to the formation of highly ordered nanostructures with anisotropic properties.
Development of Next-Generation Organic Electronic Devices
The unique combination of a modifiable aromatic core and long, self-assembling alkyl chains makes 5-Bromo-1,2,3-tris(tetradecyloxy)benzene a highly promising building block for next-generation organic electronic devices. The long tetradecyloxy chains promote the formation of columnar liquid crystalline phases, where the molecules stack on top of each other to form one-dimensional conducting pathways. nih.gov This is particularly advantageous for charge transport in devices like organic field-effect transistors (OFETs) and organic solar cells.
Future research will likely focus on the synthesis of derivatives with optimized molecular packing and electronic properties for specific device applications. For example, by tuning the intermolecular interactions through chemical modification, it may be possible to achieve higher charge carrier mobilities in OFETs. The length and branching of the alkyl chains are known to have a significant impact on the thermal, optical, and semiconductor properties of organic materials. rsc.orgresearchgate.net
In the context of OPVs, derivatives of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene could be explored as either electron-donor or electron-acceptor materials. The ability to tune the energy levels through functionalization is a key advantage in optimizing the performance of bulk heterojunction solar cells. The self-assembly of these materials into well-defined nanostructures can also facilitate efficient charge separation and transport.
Moreover, the development of emissive materials for OLEDs is another promising area. By introducing suitable chromophores through the bromine functionality, it is possible to create materials that emit light of different colors. The liquid crystalline properties of these materials could also be beneficial for creating polarized light-emitting devices.
| Device Application | Key Properties to Optimize | Research Focus |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film morphology | Synthesis of derivatives with enhanced π-π stacking |
| Organic Photovoltaics (OPVs) | Broad absorption, suitable energy levels, efficient charge separation | Design of novel donor and acceptor materials |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tuning | Incorporation of emissive moieties and charge-transport groups |
Investigation of Catalytic or Sensing Applications through Bromine Functionalization
The reactive bromine atom of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene can be transformed into a variety of functional groups that can impart catalytic or sensing capabilities to the molecule.
For catalytic applications, the bromine can be replaced by a metal-coordinating ligand, such as a phosphine (B1218219) or a bipyridine. The resulting molecule can then be used to create well-defined, site-isolated catalytic centers within a self-assembled nanostructure. The long alkyl chains would provide a specific microenvironment around the catalytic site, potentially influencing its activity and selectivity. These self-assembled nanocatalysts could be particularly useful for reactions in solution or at interfaces.
For sensing applications, the bromine can be functionalized with a receptor unit that can selectively bind to a target analyte. The binding event can then be transduced into a measurable signal, such as a change in fluorescence or an electrical response. The self-assembly of these sensor molecules into thin films or other ordered structures could enhance the sensitivity and selectivity of the sensor. For example, a sensor based on a self-assembled monolayer could provide a rapid and sensitive response to the presence of a specific chemical or biological species. The long alkyl chains can create a hydrophobic environment that may be favorable for the detection of nonpolar analytes.
Sustainability Aspects in Synthesis and Application
As with any chemical compound intended for widespread application, the sustainability of the synthesis and use of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene and its derivatives is an important consideration. Future research should focus on developing more environmentally friendly synthetic methods.
This includes the use of greener solvents, catalysts, and reagents. For example, exploring catalytic bromination methods that avoid the use of stoichiometric amounts of bromine would be beneficial. Additionally, developing efficient purification techniques that minimize solvent waste is crucial.
The synthesis of the tetradecyloxy chains typically involves the use of 1-bromotetradecane (B124005). Research into alternative, more sustainable sources for these long alkyl chains, such as those derived from renewable resources, would be a significant step forward.
Q & A
Q. What are the critical steps in synthesizing 5-Bromo-1,2,3-tris(tetradecyloxy)benzene, and how are intermediates characterized?
The synthesis involves two key steps:
- Demethylation : Starting with 5-bromo-1,2,3-trimethoxybenzene, BBr₃ in dry dichloromethane at −78°C removes methyl groups to yield 5-bromobenzene-1,2,3-triol .
- Nucleophilic substitution : The triol reacts with 1-bromododecane (3 equivalents) in the presence of K₂CO₃ and DMF at 80°C for 20 hours to attach tetradecyloxy chains. Purification via silica gel chromatography (n-hexane eluent) and ethanol recrystallization yields the final product (63% over two steps) .
Characterization : ¹H/¹³C NMR (e.g., δ 6.68 ppm for aromatic protons, δ 154.3 ppm for ether carbons) and HRMS (m/z 708.5056 [M⁺]) confirm structure and purity .
Q. How can researchers optimize the purification of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene to achieve high yields?
- Column chromatography : Use n-hexane as the eluent to separate long alkyl chain derivatives efficiently .
- Recrystallization : Ethanol is ideal for removing residual solvents and unreacted 1-bromododecane due to the compound’s low solubility in cold ethanol .
- Monitoring : TLC (silica gel, n-hexane/ethyl acetate 9:1) ensures reaction progress and purity at each step .
Advanced Research Questions
Q. What mechanistic challenges arise during the Grignard reagent formation from 5-Bromo-1,2,3-tris(tetradecyloxy)benzene?
- Initiation : Iodine (I₂) is required to activate magnesium turnings in THF, as the bulky tetradecyloxy groups hinder direct reaction with Mg .
- Reagent stability : The Grignard intermediate must be used immediately due to sensitivity to moisture and oxygen. Quenching with NH₄Cl ensures controlled termination .
- Coupling efficiency : When reacting with polyaromatic aldehydes (e.g., benzo[a]dinaphthoperylene), slow addition under argon minimizes side reactions .
Q. How do the alkyl chain length and substitution pattern influence the compound’s electronic properties for optoelectronic applications?
- Solubility : Long tetradecyloxy chains enhance solubility in nonpolar solvents (e.g., toluene, THF), enabling solution-processable device fabrication .
- Electron density : Alkoxy groups donate electrons to the benzene ring, shifting absorption/emission spectra. Compare with shorter-chain analogs (e.g., dodecyloxy) to tune bandgaps .
- Charge transport : In devices like organic photovoltaics, alkyl chains reduce crystallinity, potentially lowering charge mobility. Balance solubility and conductivity via chain length optimization .
Q. How can researchers resolve contradictions in reported yields for Friedel-Crafts reactions involving this compound?
- Catalyst screening : BF₃·OEt₂ promotes efficient cyclization of diol intermediates (85% yield), but alternative Lewis acids (e.g., AlCl₃) may underperform due to steric hindrance from alkyl chains .
- Additive effects : p-Chloranil as an oxidant improves yield by preventing over-reduction. Compare with DDQ or MnO₂ for optimal results .
- Temperature control : Reactions at room temperature prevent decomposition of sensitive intermediates, whereas elevated temperatures may degrade the product .
Q. What advanced characterization techniques are critical for analyzing charge transport in devices incorporating this compound?
- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., HOMO ≈ −5.3 eV) to assess compatibility with electrode materials .
- Transient absorption spectroscopy : Probe exciton diffusion lengths in thin films to optimize layer thickness in photodetectors .
- Grazing-incidence XRD : Analyze molecular packing to correlate alkyl chain arrangement with charge mobility .
Q. How does the bromine substituent enable further functionalization for tailored materials design?
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids replace Br with functional groups (e.g., phenyl, fluorophenyl) to modify optoelectronic properties .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (THF vs. dioxane) to maximize coupling efficiency .
- Post-functionalization : Post-polymerization bromination (e.g., NBS) introduces additional reactive sites for grafting functional moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
